molecular formula C19H20N4O2 B12171606 (1,3-dimethyl-6-phenyl-1H-pyrazolo[3,4-b]pyridin-4-yl)(morpholin-4-yl)methanone

(1,3-dimethyl-6-phenyl-1H-pyrazolo[3,4-b]pyridin-4-yl)(morpholin-4-yl)methanone

Cat. No.: B12171606
M. Wt: 336.4 g/mol
InChI Key: NVSZAUZJTITSEO-UHFFFAOYSA-N
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Description

(1,3-dimethyl-6-phenyl-1H-pyrazolo[3,4-b]pyridin-4-yl)(morpholin-4-yl)methanone is a complex organic compound that belongs to the class of pyrazolopyridines. This compound is characterized by its unique structure, which includes a pyrazolo[3,4-b]pyridine core substituted with phenyl, dimethyl, and morpholinyl groups. The presence of these functional groups imparts specific chemical and physical properties to the compound, making it of interest in various fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1,3-dimethyl-6-phenyl-1H-pyrazolo[3,4-b]pyridin-4-yl)(morpholin-4-yl)methanone typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the pyrazolo[3,4-b]pyridine core: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.

    Introduction of the phenyl group: This step often involves a Friedel-Crafts acylation reaction using phenyl halides and a suitable catalyst.

    Attachment of the morpholinyl group: This can be done through nucleophilic substitution reactions where the morpholine ring is introduced to the core structure.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening of reaction conditions, and the employment of robust catalysts to enhance yield and purity.

Chemical Reactions Analysis

Types of Reactions

(1,3-dimethyl-6-phenyl-1H-pyrazolo[3,4-b]pyridin-4-yl)(morpholin-4-yl)methanone undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxides.

    Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride, resulting in the formation of reduced derivatives.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the nature of the substituents and reaction conditions.

Common Reagents and Conditions

    Oxidizing agents: Potassium permanganate, chromium trioxide.

    Reducing agents: Lithium aluminum hydride, sodium borohydride.

    Catalysts: Lewis acids like aluminum chloride for Friedel-Crafts reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

Chemistry

In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and the development of novel synthetic methodologies.

Biology

In biological research, (1,3-dimethyl-6-phenyl-1H-pyrazolo[3,4-b]pyridin-4-yl)(morpholin-4-yl)methanone is studied for its potential biological activities. It may exhibit properties such as enzyme inhibition or receptor binding, making it a candidate for drug discovery and development.

Medicine

The compound is investigated for its potential therapeutic applications. Its ability to interact with specific molecular targets makes it a promising candidate for the treatment of various diseases, including cancer and neurological disorders.

Industry

In the industrial sector, this compound is used in the development of advanced materials. Its unique chemical properties make it suitable for applications in electronics, coatings, and polymers.

Mechanism of Action

The mechanism of action of (1,3-dimethyl-6-phenyl-1H-pyrazolo[3,4-b]pyridin-4-yl)(morpholin-4-yl)methanone involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound binds to these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

What sets (1,3-dimethyl-6-phenyl-1H-pyrazolo[3,4-b]pyridin-4-yl)(morpholin-4-yl)methanone apart from similar compounds is its unique combination of functional groups. The presence of the morpholinyl group, in particular, imparts specific chemical properties that can be exploited in various applications. Additionally, its ability to undergo a wide range of chemical reactions makes it a versatile compound in synthetic chemistry.

Properties

Molecular Formula

C19H20N4O2

Molecular Weight

336.4 g/mol

IUPAC Name

(1,3-dimethyl-6-phenylpyrazolo[3,4-b]pyridin-4-yl)-morpholin-4-ylmethanone

InChI

InChI=1S/C19H20N4O2/c1-13-17-15(19(24)23-8-10-25-11-9-23)12-16(14-6-4-3-5-7-14)20-18(17)22(2)21-13/h3-7,12H,8-11H2,1-2H3

InChI Key

NVSZAUZJTITSEO-UHFFFAOYSA-N

Canonical SMILES

CC1=NN(C2=C1C(=CC(=N2)C3=CC=CC=C3)C(=O)N4CCOCC4)C

Origin of Product

United States

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